1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one
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Overview
Description
1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and pyridine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 7-position of the benzofuran ring can be achieved using methanol and a suitable catalyst.
Coupling with Pyridine: The final step involves coupling the benzofuran derivative with a pyridine moiety through a condensation reaction, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-(Benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.
1-(7-Hydroxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: The hydroxy group may introduce different reactivity and interactions.
1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: The position of the pyridine nitrogen can influence binding affinity and selectivity.
Uniqueness
The presence of the methoxy group at the 7-position of the benzofuran ring and the specific positioning of the pyridine moiety make 1-(7-Methoxy-1-benzofuran-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one unique. These structural features can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
142993-33-7 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H13NO3/c1-20-15-7-4-5-12-11-16(21-17(12)15)14(19)9-8-13-6-2-3-10-18-13/h2-11H,1H3 |
InChI Key |
KVWRKDBHJNXYCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C=CC3=CC=CC=N3 |
Origin of Product |
United States |
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